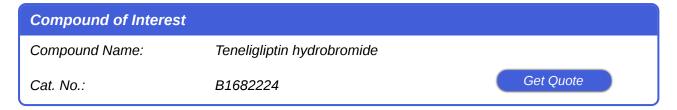


# Teneligliptin Hydrobromide: A Comparative Guide to its Therapeutic Efficacy in Novel Disease Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is well-established for the management of type 2 diabetes mellitus. Its mechanism of action involves preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. [1][2] However, emerging preclinical and clinical evidence suggests that the therapeutic utility of Teneligliptin extends beyond glycemic control, showing promise in a variety of novel disease models. This guide provides an objective comparison of Teneligliptin's performance with other alternatives in these new therapeutic areas, supported by experimental data and detailed methodologies.

# Comparative Efficacy of Teneligliptin in Novel Disease Models

This section details the therapeutic efficacy of Teneligliptin in preclinical models of Non-Alcoholic Fatty Liver Disease (NAFLD), Ischemic Stroke, and Parkinson's Disease.

# Non-Alcoholic Fatty Liver Disease (NAFLD)



Teneligliptin has demonstrated significant efficacy in preclinical models of NAFLD by improving hepatic steatosis and inflammation.[3] The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4]

| Parameter                                  | Control (NAFLD<br>Model) | Teneligliptin-<br>treated (NAFLD<br>Model)      | Percentage<br>Improvement |
|--------------------------------------------|--------------------------|-------------------------------------------------|---------------------------|
| NAFLD Activity Score                       | Severe Fatty Changes     | Improved Hepatic<br>Steatosis &<br>Inflammation | Not Quantified            |
| Serum Alanine<br>Aminotransferase<br>(ALT) | Elevated                 | Significantly Decreased (p < 0.05)              | Not Quantified            |
| Intrahepatic<br>Triglyceride Levels        | Elevated                 | Significantly Decreased (p < 0.05)              | Not Quantified            |
| Hepatic mRNA levels of lipogenic genes     | Upregulated              | Significantly Downregulated (p < 0.05)          | Not Quantified            |
| Phosphorylated AMPK<br>Protein             | Baseline                 | Increased                                       | Not Quantified            |

A novel NAFLD model was established in male mice using monosodium glutamate (MSG) and a high-fat diet (HFD). The mice were divided into a control group and a group receiving Teneligliptin in their drinking water. After the treatment period, hepatic steatosis and inflammation were evaluated using the NAFLD activity score. Serum ALT and intrahepatic triglyceride levels were measured. Hepatic mRNA levels of genes involved in de novo lipogenesis and the expression levels of phosphorylated AMPK protein were also determined. [3][4]

#### **Ischemic Stroke**

In a mouse model of middle cerebral artery occlusion (MCAO), Teneligliptin has shown neuroprotective effects by reducing brain infarct volume and improving neurological outcomes.



The mechanism is linked to the protection of the blood-brain barrier via the ERK5/KLF2 signaling pathway.[1][5]

| Parameter                                    | Control (MCAO<br>Model) | Teneligliptin-<br>treated (MCAO<br>Model) | Percentage<br>Improvement |
|----------------------------------------------|-------------------------|-------------------------------------------|---------------------------|
| Brain Infarct Volume                         | ~33% of hemisphere      | Significantly Reduced                     | Not Quantified            |
| Neurological Score                           | Impaired                | Ameliorated                               | Not Quantified            |
| Brain Permeability                           | Increased               | Improved                                  | Not Quantified            |
| Occludin Expression (Tight Junction Protein) | Decreased               | Increased                                 | Not Quantified            |
| KLF2 Expression (in vitro OGD/R)             | Significantly Reduced   | Rescued (Dose-<br>dependent)              | Not Quantified            |
| p-ERK5 Expression<br>(in vitro OGD/R)        | Significantly Reduced   | Almost Completely<br>Rescued              | Not Quantified            |

Middle cerebral artery occlusion (MCAO) was induced in mice to create an ischemic stroke model. One group of mice received Teneligliptin (30 mg/kg/day) for two weeks prior to the MCAO procedure. Brain infarct volume and neurological scores were assessed post-MCAO. Brain permeability and the expression of the tight junction protein occludin were also evaluated. In vitro experiments using human brain microvascular endothelial cells (HBMVECs) subjected to oxygen-glucose deprivation/reperfusion (OGD/R) were conducted to investigate the effects of Teneligliptin on the ERK5/KLF2 signaling pathway.[1][5]

#### **Parkinson's Disease**

Preclinical evidence suggests that Teneligliptin may protect dopaminergic neurons in models of Parkinson's disease by inhibiting oxidative stress and a form of iron-dependent cell death known as ferroptosis. This protective effect is mediated through the activation of the Nrf2 signaling pathway.[6]

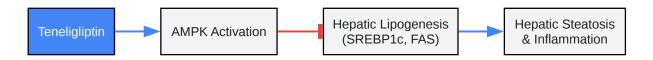


| Parameter                                           | MPP+-treated SH-SY5Y<br>Cells (Control) | Teneligliptin + MPP+-<br>treated SH-SY5Y Cells |
|-----------------------------------------------------|-----------------------------------------|------------------------------------------------|
| Cell Viability                                      | Decreased                               | Enhanced                                       |
| Bax/Bcl-2 Ratio                                     | Modulated towards apoptosis             | Modulated towards survival                     |
| Reactive Oxygen Species (ROS)                       | Accumulated                             | Inhibited                                      |
| Mitochondrial Membrane Potential                    | Declined                                | Prevented Decline                              |
| Malondialdehyde (MDA)<br>Levels                     | Increased                               | Decreased                                      |
| Glutathione (GSH) and<br>Superoxide Dismutase (SOD) | Decreased                               | Restored                                       |
| Ferrous Ion Levels                                  | Increased                               | Lowered                                        |
| Nrf2 Signaling Pathway                              | Inactive                                | Activated                                      |

In vitro studies were conducted using SH-SY5Y cells treated with MPP+ to induce a Parkinson's-like cellular phenotype. The effects of Teneligliptin pretreatment on cell viability, apoptosis markers (Bax/Bcl-2 ratio), oxidative stress markers (ROS, mitochondrial membrane potential, MDA, GSH, SOD), and iron levels were assessed. The activation of the Nrf2 signaling pathway and its downstream targets were also investigated. In vivo studies involved an MPTP-induced Parkinson's disease mouse model to evaluate the effects of Teneligliptin on behavioral performance and the protection of dopaminergic neurons.[6]

# Signaling Pathways and Experimental Workflows Signaling Pathways

The therapeutic effects of Teneligliptin in these novel disease models are attributed to its influence on specific signaling pathways.





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#### Teneligliptin's mechanism in NAFLD.



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Teneligliptin's neuroprotective pathway in ischemic stroke.

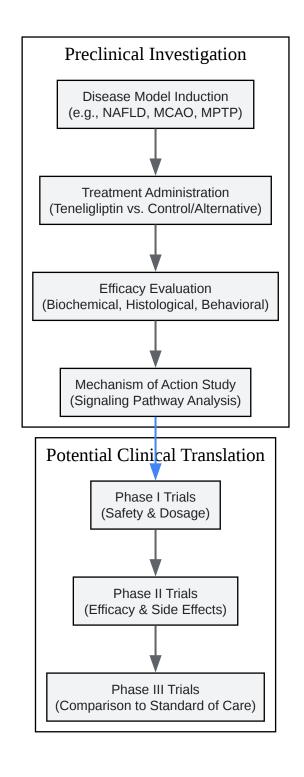


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Teneligliptin's protective pathway in Parkinson's Disease.

## **Experimental Workflow**





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General experimental workflow for validating therapeutic efficacy.

### Conclusion







The presented data strongly suggest that **Teneligliptin hydrobromide** possesses significant therapeutic potential beyond its established role in diabetes management. Its efficacy in preclinical models of NAFLD, ischemic stroke, and Parkinson's disease highlights its pleiotropic effects, including anti-inflammatory, anti-oxidative, and cell-protective properties. These findings warrant further investigation through well-designed clinical trials to validate these novel therapeutic applications in human subjects. The distinct mechanisms of action in different disease contexts suggest that Teneligliptin could be a versatile therapeutic agent for a range of metabolic and neurodegenerative disorders.

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